Methyl 5-aminoisoxazole-3-carboxylate
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Overview
Description
Methyl 5-aminoisoxazole-3-carboxylate is a chemical compound with the molecular formula C5H6N2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.
Scientific Research Applications
Methyl 5-aminoisoxazole-3-carboxylate has a wide range of scientific research applications:
Safety and Hazards
Future Directions
While the specific future directions for “Methyl 5-aminoisoxazole-3-carboxylate” are not available in the search results, the field of isoxazole synthesis is likely to focus on developing eco-friendly synthetic strategies . This is due to the drawbacks associated with current metal-catalyzed synthetic methods .
Mechanism of Action
Mode of Action
Isoxazole derivatives, however, are known to interact with their targets in a variety of ways, often leading to significant changes in cellular function .
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biological pathways, depending on their specific targets .
Result of Action
Isoxazole derivatives are known to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing methyl 5-aminoisoxazole-3-carboxylate involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the one-pot preparation of 3,5-disubstituted isoxazoles.
Another method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to produce methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to obtain the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminoisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Comparison with Similar Compounds
Methyl 5-aminoisoxazole-3-carboxylate can be compared with other similar compounds, such as:
5-amino-3-methyl-isoxazole-4-carboxylic acid: This compound is also an isoxazole derivative with similar biological activities.
Methyl 5-aminoisoxazole-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can differ significantly from those of its analogs.
Properties
IUPAC Name |
methyl 5-amino-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWUCLSRISGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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